molecular formula C19H20N2O4 B11344532 3-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

3-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11344532
M. Wt: 340.4 g/mol
InChI Key: HSUXZCFRNUECAX-UHFFFAOYSA-N
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Description

3-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves a multi-step process:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a Mannich reaction. This reaction involves the condensation of a substituted phenol with formaldehyde and an amine.

    Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where a suitable butylating agent is used.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of oxo-derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo-derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly as enzyme inhibitors.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The benzoxazine ring and the benzamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzenesulfonamide
  • N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonylproline
  • 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione

Uniqueness

3-butoxy-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3-butoxy-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C19H20N2O4/c1-2-3-9-24-15-6-4-5-13(10-15)19(23)20-14-7-8-17-16(11-14)21-18(22)12-25-17/h4-8,10-11H,2-3,9,12H2,1H3,(H,20,23)(H,21,22)

InChI Key

HSUXZCFRNUECAX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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